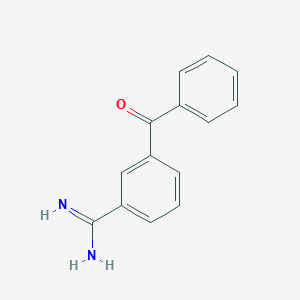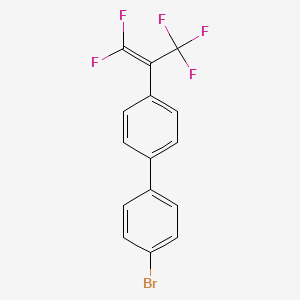
4-Bromo-4'-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-4’-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The specific structure of this compound includes a bromine atom and a pentafluoropropenyl group attached to the biphenyl core, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)-1,1’-biphenyl typically involves the following steps:
Bromination of Biphenyl: Biphenyl is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Introduction of Pentafluoropropenyl Group: The brominated biphenyl is then reacted with a pentafluoropropenylating agent under specific conditions to introduce the pentafluoropropenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and subsequent functionalization reactions, optimized for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The pentafluoropropenyl group can participate in addition reactions, particularly with nucleophiles or electrophiles.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide, or other strong bases.
Electrophiles: Halogens, acids, or other electrophilic reagents.
Major Products
Substitution Products: Compounds where the bromine atom is replaced by another group.
Addition Products: Compounds where the pentafluoropropenyl group has reacted with an electrophile or nucleophile.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological systems due to its unique structural features.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: Used in the development of advanced materials, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)-1,1’-biphenyl would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pentafluoropropenyl group could play a role in modulating the compound’s reactivity and interaction with these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the pentafluoropropenyl group, resulting in different chemical properties.
4’-Pentafluoropropenyl-1,1’-biphenyl: Lacks the bromine atom, leading to different reactivity.
Uniqueness
The presence of both the bromine atom and the pentafluoropropenyl group in 4-Bromo-4’-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)-1,1’-biphenyl imparts unique chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61587-21-1 |
|---|---|
Molecular Formula |
C15H8BrF5 |
Molecular Weight |
363.12 g/mol |
IUPAC Name |
1-bromo-4-[4-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)phenyl]benzene |
InChI |
InChI=1S/C15H8BrF5/c16-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(14(17)18)15(19,20)21/h1-8H |
InChI Key |
GSOCGKQCXAIFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14581501.png)
![2-Cyano-2-[(cyclohexyloxy)imino]-N-(ethylcarbamoyl)acetamide](/img/structure/B14581506.png)
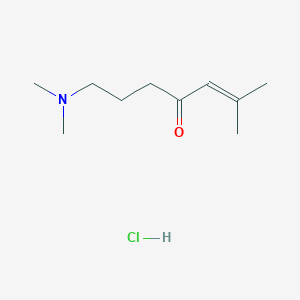
![N-(3-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14581524.png)
![4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide](/img/structure/B14581525.png)
![1-[(3,4-Dichlorophenyl)methyl]-3,4,6-trimethylquinolin-2(1H)-one](/img/structure/B14581526.png)

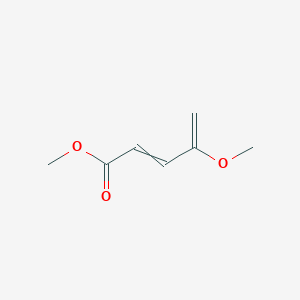
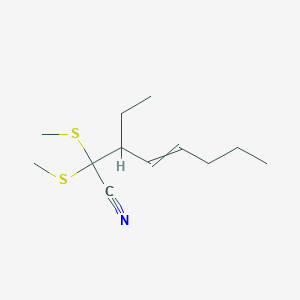

![2-[(E)-4-phenoxybut-2-enyl]sulfonylnaphthalene](/img/structure/B14581552.png)
![(2S,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14581565.png)
![3-{3-[Diethyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14581566.png)
